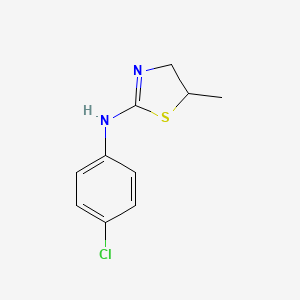

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCHBCZAMXRRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346755 | |

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-48-3 | |

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 2-bromo-3-methylbut-2-enenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. Studies indicate that derivatives of thiazole-based compounds exhibit significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, a study demonstrated that specific modifications to the thiazole scaffold enhanced the antiproliferative activity of the compound, with some derivatives achieving an IC50 value as low as 2.32 µg/mL against HepG2 cells .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that substituents on the thiazole ring significantly influence the compound's potency. For example:

- Substituting the phenyl moiety with more lipophilic groups increased activity.

- Bioisosteric replacements , such as exchanging phenyl with a furoyl group, also improved efficacy against cancer cells .

Anticonvulsant Properties

Research has indicated that thiazole derivatives can possess anticonvulsant properties. In one study, compounds similar to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine were evaluated for their ability to prevent seizures in animal models. The results showed that certain modifications led to significant reductions in seizure frequency and severity .

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. The unique structure of this compound allows it to interact with bacterial enzymes and membranes effectively. Preliminary studies have demonstrated its potential against various bacterial strains, suggesting further exploration could lead to new antimicrobial agents .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Research indicates that the compound may exert its effects through multiple pathways:

- Inhibition of specific enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

These mechanisms highlight its potential not only as a therapeutic agent but also as a lead compound for drug development .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Key Differences : The 4-methoxy (OMe) substituent replaces the 4-chloro (Cl) group.

- Impact :

- Electronic Effects : Methoxy is electron-donating (+M effect), increasing electron density on the phenyl ring, whereas chlorine is electron-withdrawing (-I effect). This alters binding interactions in biological systems .

- Molecular Weight : 222.31 g/mol (vs. 226.72 g/mol for the chloro analog) .

- Commercial Availability : Available from Sigma-Aldrich (MFCD02171363), indicating its utility in medicinal chemistry research .

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine

Core Ring Modifications

N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f)

- Key Differences : Replaces the 5-methyl-4,5-dihydrothiazole with a fully unsaturated thiazole fused to a dihydroacenaphthylene group.

- Impact: Planarity: The fused aromatic system enhances π-π stacking interactions, increasing melting point (211.4–214.5°C) . Synthesis: Synthesized via ethanol-mediated cyclization, yielding 57.9% with 99.5% HPLC purity .

Thiadiazole Derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine)

Hybrid and Fused Systems

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

Comparative Data Table

Biological Activity

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiazole ring substituted with a 4-chlorophenyl group and a methyl group. The compound's structural characteristics are essential for its biological activity.

Structural Information:

- Molecular Formula: C10H11ClN2S

- SMILES: C1CSC(=N1)NCC2=CC=C(C=C2)Cl

- InChIKey: IASPZIUPJFUGFE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting various cancer cell lines:

-

Cytotoxicity Assessment:

- The compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

- Results demonstrated that it induces apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, suggesting a mechanism involving programmed cell death.

- IC50 Values:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.10 | Apoptosis induction |

| N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amines | HepG2 | 5.36 | Cell cycle arrest |

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- DNase I Inhibition:

- A series of thiazole derivatives were synthesized and tested for their ability to inhibit DNase I. The presence of the 4-chlorophenyl group was critical for enhancing inhibitory activity.

- Molecular docking studies revealed that the compound interacts with key catalytic residues of DNase I, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the biological activity of thiazole derivatives similar to this compound:

- Study on Thiazole Derivatives:

- Thiazoles in Cancer Treatment:

Q & A

Q. What are the standard protocols for synthesizing N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and related thiazole derivatives?

Synthesis typically involves multi-step processes, such as cyclization reactions using phosphorus oxychloride or condensation of intermediates. For example, thiazole rings can be constructed via cyclization of substituted hydrazides under controlled temperature (120°C) . Key steps include the formation of the 4,5-dihydrothiazole core followed by functionalization of the chlorophenyl group. Purity verification via HPLC or NMR is critical, as impurities in intermediates (e.g., incomplete cyclization) can affect downstream biological activity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX is the gold standard. The thiazole ring's planarity and dihedral angles with substituents (e.g., chlorophenyl groups) can be resolved to <0.01 Å precision. For disordered residues (e.g., chlorophenyl groups), refinement with occupancy ratios (50:50) is recommended . Data collection at low temperatures (e.g., 120 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves methyl groups (~δ 2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.06 for C₁₀H₁₁ClN₂S) .

Advanced Research Questions

Q. How can computational chemistry tools like Multiwfn enhance the understanding of this compound’s electronic properties?

Multiwfn enables:

- Electron Localization Function (ELF) analysis : Maps electron-rich regions (e.g., sulfur in the thiazole ring), critical for predicting reactivity .

- Molecular Electrostatic Potential (MESP) : Visualizes nucleophilic/electrophilic sites (e.g., chlorophenyl’s Cl atom as an electron sink) .

- Bond Order Analysis : Quantifies delocalization in the thiazole ring, aiding in structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Dose-Response Profiling : Compare IC₅₀ values across assays (e.g., microbial growth inhibition vs. cancer cell apoptosis) .

- Target-Specific Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., CRF receptor antagonism vs. kinase inhibition) .

- Metabolic Stability Tests : Assess if metabolites (e.g., oxidized thiazole derivatives) contribute to divergent activities .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Q. What crystallographic challenges arise from disorder in the chlorophenyl group, and how are they addressed?

Disorder in the chlorophenyl ring (e.g., two orientations with 50:50 occupancy) complicates refinement. Solutions include:

Q. How does the compound’s conformational flexibility impact its biological activity?

Molecular dynamics (MD) simulations reveal:

- Ring Puckering : The 4,5-dihydrothiazole ring adopts a half-chair conformation, affecting binding to rigid targets (e.g., enzymes) .

- Intermolecular Interactions : Flexibility in the chlorophenyl group allows π-π stacking with aromatic residues in protein binding pockets .

- Hydrogen Bonding : The exocyclic amine forms intramolecular H-bonds (N–H⋯N), stabilizing bioactive conformers .

Methodological Guidance

9. Best practices for validating purity in synthetic batches:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity >95% .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (tolerance ±0.3%) .

- Melting Point : Sharp melting range (<2°C) confirms crystalline homogeneity .

10. Designing SAR studies for thiazole derivatives:

- Core Modifications : Substitute the methyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) .

- Pharmacophore Mapping : Use docking software (e.g., AutoDock) to prioritize substituents that enhance target binding (e.g., CRF receptors) .

- Bioisosteric Replacement : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity (logP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.